molecular formula C17H24N4OS B5547312 3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

Cat. No.: B5547312
M. Wt: 332.5 g/mol
InChI Key: IHHJMQHXFLSFQO-UHFFFAOYSA-N
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Description

3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.16708258 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A significant body of work focuses on the synthesis and characterization of morpholine derivatives and related compounds. These studies detail innovative synthetic routes and methodologies to prepare such compounds with potential biological activity. For instance, a method was reported for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide, showcasing a rapid and green synthetic method (H. Lei et al., 2017). Similarly, tetrahydropyridothienopyrimidin-4(3H)-one derivatives were synthesized, indicating the versatility of morpholine in facilitating complex heterocyclic constructions (Ding Mingwu, 2008).

Biological Activities

  • Research into the antimicrobial and anti-inflammatory activities of pyrimidine and thiophene derivatives, including those related to the mentioned chemical structure, has shown promising results. For example, substituted[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one and its derivatives were synthesized and showed significant antimicrobial activity, with some compounds demonstrating greater anti-inflammatory potency than standard drugs (S. Lahsasni et al., 2018).

Pharmacological Significance

  • The exploration of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety, achieved through reactions involving morpholine, has led to the synthesis of compounds with potential antibacterial and antifungal activities. These studies highlight the pharmacological significance of these compounds and open avenues for further investigation into their therapeutic applications (R. Zaki et al., 2020).

Chemical Diversity and Potential Applications

  • The synthesis of cyclopenta[c]pyridine derivatives, including efforts to create new heterocyclic systems through reactions with morpholine, showcases the chemical diversity of these compounds and their potential applications in developing new therapeutic agents (V. Dotsenko et al., 2008).

Future Directions

Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, its potential biological activities and applications could be explored .

Properties

IUPAC Name

4-(2-morpholin-4-ylethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c18-16-15-13-4-2-1-3-5-14(13)23-17(15)19-12-21(16)7-6-20-8-10-22-11-9-20/h12,18H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHJMQHXFLSFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.